molecular formula C11H10BrN3OS B2910223 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 328022-74-8

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2910223
CAS No.: 328022-74-8
M. Wt: 312.19
InChI Key: KGMZJASQAIEBCM-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 6-methyl group and a 3-((4-bromobenzyl)thio) substituent. This compound belongs to the 1,2,4-triazin-5-one class, which is known for diverse biological activities, including herbicidal and antimicrobial properties.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMZJASQAIEBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common route includes the following steps:

    Bromination: The starting material, benzyl alcohol, is brominated using molecular bromine in the presence of a catalyst to form 4-bromobenzyl bromide.

    Thioether Formation: The 4-bromobenzyl bromide is then reacted with a thiol compound under basic conditions to form the 4-bromobenzylthio intermediate.

    Triazine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material Science: Investigated for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name 6-Position Substituent 3-Position Substituent Key Applications/Properties
Target Compound Methyl 4-Bromobenzylthio Potential herbicide/antimicrobial
Metribuzin (4-amino-6-tert-butyl-3-methylthio) tert-Butyl Methylthio Herbicide (systemic action)
Metamitron (4-amino-3-methyl-6-phenyl) Phenyl Methyl Herbicide (photosynthesis inhibitor)
Tycor (4-amino-6-tert-butyl-3-ethylthio) tert-Butyl Ethylthio Herbicide (broad-spectrum)
4-Amino-3-mercapto-6-methyl Methyl Mercapto (-SH) Antimicrobial precursor
Key Observations:

The phenyl group in metamitron provides aromaticity, which contrasts with the brominated aromatic moiety in the target compound, likely increasing lipophilicity and electron-withdrawing effects .

3-Position Substituent :

  • The 4-bromobenzylthio group in the target compound introduces a bulky aromatic substituent, which may enhance binding to enzyme active sites compared to smaller alkylthio groups (e.g., methylthio in metribuzin) .
  • Ethylthio in Tycor offers intermediate steric bulk between methylthio and bromobenzylthio, suggesting a gradation in herbicidal selectivity .

Physicochemical Properties

  • Stability: Hydration equilibria of triazinones (e.g., Kh values in ) are influenced by substituents. The electron-withdrawing bromine may stabilize the triazinone ring against hydrolysis .

Table 1: Comparative Data on Triazinone Derivatives

Property Target Compound Metribuzin Metamitron
Molecular Weight ~337 g/mol 214 g/mol 202 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) 1.8 1.5
Herbicidal Activity Not reported IC50: 0.1 µM (PSII) IC50: 0.5 µM (PSII)
Antimicrobial Activity Not tested None reported None reported

Key Insights:

  • The target compound’s higher molecular weight and logP suggest improved lipid membrane penetration but may limit systemic mobility in plants compared to metribuzin .
  • Substitution at the 3-position critically determines biological activity; bromobenzylthio could enable novel mechanisms absent in classical triazinones .

Biological Activity

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C11H10BrN3OS
  • CAS Number : 328022-74-8
  • IUPAC Name : 3-[(4-bromophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the inhibition of key enzymes required for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) analysis suggests that the bromobenzylthio group enhances its cytotoxicity by promoting interactions with cellular targets involved in cell proliferation and survival.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in microorganisms and cancer cells.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
  • Signal Pathway Modulation : The compound influences signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
  • Cytotoxicity Assessment : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxic effects compared to standard chemotherapeutics.

Comparative Analysis

CompoundMIC (µg/mL)IC50 (µM)Target
This compound32 (S. aureus)15 (MCF-7)Antimicrobial/Cancer
DoxorubicinN/A10 (MCF-7)Cancer

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